4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine derivative featuring a 3,4-dimethoxyphenyl group at the 4-position and an N-(3,5-dimethylphenyl) carboxamide substituent. The methoxy and methyl substituents on the aryl rings contribute to steric bulk and lipophilicity, which may enhance membrane permeability or binding affinity in biological systems .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-8-13(2)10-16(9-12)24-21(26)19-14(3)23-22(29)25-20(19)15-6-7-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDWHAGMKSCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3,5-dimethylaniline, which undergo condensation reactions to form the core structure. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Based on available research, here's an overview of the applications of compounds related to "4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide."
Scientific Research Applications
"4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is investigated for its use in chemistry, biology, medicine and industry.
Chemistry
- The compound serves as a building block in organic synthesis, particularly for synthesizing heterocyclic compounds and pharmaceuticals.
Biology
- It is studied for potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
- The compound is investigated for potential therapeutic applications in developing new drugs for treating various diseases.
Industry
- It is used in developing new materials like polymers and coatings because of its unique chemical properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, reducing the thioxo group to a thiol or the carbonyl group to an alcohol.
- Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Related Compounds
Another related compound is "4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxamide" which contains a hydroxy group instead of a thioxo group.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The target compound and –7 derivatives share a tetrahydropyrimidine core, while features a pyrazole ring.
- Substituent Effects :
- The 3,4-dimethoxyphenyl group (target compound) provides electron-donating methoxy groups, enhancing solubility and π-stacking capacity compared to ’s electron-withdrawing 4-chlorophenyl .
- The 3,5-bis(trifluoromethyl)phenyl group () introduces strong electron-withdrawing effects and high lipophilicity, likely improving metabolic stability but reducing aqueous solubility .
- Functional Groups :
- The 2-sulfanylidene group in the target compound and may engage in hydrogen bonding via sulfur, unlike the 2-oxo group in , which relies on carbonyl interactions .
- Carboxamide vs. Ester : The target’s carboxamide group supports hydrogen bonding with biological targets, whereas ester groups (–7) are metabolically labile and less likely to form stable interactions .
Electronic and Steric Properties
- Electron-Donating vs. Withdrawing Groups: Methoxy (target) and trifluoromethyl () substituents represent opposing electronic effects, influencing charge distribution across the heterocycle. This may modulate reactivity in nucleophilic or electrophilic reactions.
- Steric Hindrance :
- The 3,5-dimethylphenyl substituent (target) creates steric hindrance near the carboxamide, possibly restricting rotational freedom and stabilizing a specific conformation. This contrasts with the smaller methyl ester in .
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, notable for its complex structure and potential biological activities. Its unique features include a sulfanylidene group and multiple aromatic substituents, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The starting materials undergo condensation to form an intermediate.
- Cyclization : The intermediate is cyclized to create the tetrahydropyrimidine core.
- Amidation : The final product is obtained through amidation with an appropriate amine.
These steps may be optimized for yield and purity in industrial applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways crucial for disease progression.
- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades.
- DNA Intercalation : Potential intercalation into DNA can affect gene expression and cellular functions .
Anticancer Activity
Research has indicated that tetrahydropyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways:
- Mechanism : Induction of apoptosis via mitochondrial pathways.
- Case Study : A related tetrahydropyrimidine was found to inhibit tumor growth in xenograft models .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Mechanism : Disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
- Research Findings : Similar compounds have shown efficacy against a range of bacterial strains .
Analgesic Effects
Some derivatives have been evaluated for analgesic properties:
- Mechanism : Activation of opioid receptors leading to pain relief.
- Case Study : A structurally similar compound demonstrated significant analgesic effects in animal models .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties and potential applications of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Similar tetrahydropyrimidine core | Enhanced solubility |
| N-(2-chloro-4-trifluoromethylphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine | Contains thioxo group | Potential antiviral activity |
| N-(3-cyanophenyl)-6-methyl-2-oxo-pyrimidine | Cyanophenyl substituent | Noted for anti-inflammatory properties |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) with thiourea and β-keto esters to form the tetrahydropyrimidine core .
- Step 2 : Carboxamide formation via coupling with 3,5-dimethylaniline under reflux in anhydrous toluene, catalyzed by DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
- Key Parameters :
-
Temperature control (60–80°C) to avoid side reactions.
-
Solvent choice (e.g., ethanol or DMF) to enhance solubility of intermediates.
-
Reaction time (12–24 hours) for optimal cyclization .
Table 1 : Example Synthetic Pathway
Step Reagents/Conditions Purpose Yield (%) 1 3,4-Dimethoxybenzaldehyde, thiourea, ethyl acetoacetate, HCl/EtOH Core formation 65–75 2 3,5-Dimethylaniline, DCC, DMF Carboxamide coupling 50–60
Q. Which structural characterization techniques are essential for confirming the compound’s identity?
- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) .
- NMR Spectroscopy : H NMR confirms substituent integration (e.g., methoxy protons at δ 3.75–3.85 ppm; methyl groups at δ 2.20–2.35 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 467.18) .
Q. What are common impurities in the synthesis, and how are they mitigated?
- By-products : Unreacted thiourea or β-keto esters.
- Mitigation :
- Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methods :
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
- Molecular Docking : Screens against target proteins (e.g., kinases) to predict binding affinity (ΔG values) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Polymorphism : Different crystal forms (e.g., enol vs. keto tautomers) alter solubility and bioavailability .
- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or bacterial strains .
- Resolution :
- Conduct parallel assays under standardized conditions.
- Characterize polymorphs via PXRD and DSC .
Q. What strategies optimize reaction yields for scale-up without compromising purity?
- Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst loading to identify robust conditions .
- Table 2 : Optimization Results for Carboxamide Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC | DMF | 70 | 58 | 98 |
| EDCI | THF | 60 | 52 | 95 |
Q. How to address poor solubility in aqueous assays?
- Approaches :
- Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. What is the impact of substituent variation on biological activity?
- Substituent Effects :
| Substituent (R) | Activity (IC, μM) | Target |
|---|---|---|
| 3,4-Dimethoxy | 2.1 ± 0.3 | Kinase A |
| 4-Trifluoromethyl | 8.9 ± 1.1 | Kinase B |
- Mechanism : Electron-donating groups (e.g., methoxy) enhance hydrogen bonding with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
